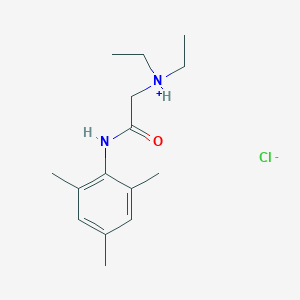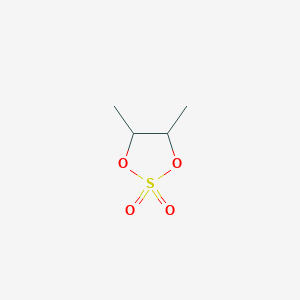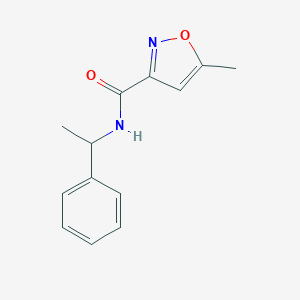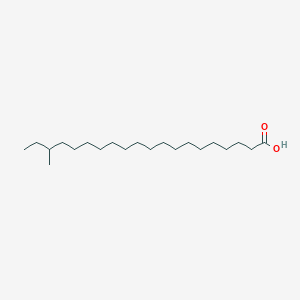
Chlorhydrate de 2-(diéthylamino)-N-mésitylacétamide
Vue d'ensemble
Description
2-(Diethylamino)-N-mesitylacetamide hydrochloride is a chemical compound that is of interest in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the properties and characteristics of 2-(Diethylamino)-N-mesitylacetamide hydrochloride.
Synthesis Analysis
The synthesis of related compounds involves careful selection of precursors and reaction conditions to ensure the formation of the desired product. For instance, the synthesis of 2-chloro-N-(diethylcarbamothioyl)benzamide as described in the first paper involves elemental analysis and IR spectroscopy for characterization . Similarly, the synthesis of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide and its hydrochloride salt, as mentioned in the second paper, involves the preparation of the compound and its salt form, followed by X-ray crystallography for structural determination . These methods could potentially be applied to the synthesis and analysis of 2-(Diethylamino)-N-mesitylacetamide hydrochloride.
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its reactivity and interaction with other molecules. The first paper discusses the use of Hartree-Fock and density functional methods to determine the molecular geometry and vibrational frequencies of 2-chloro-N-(diethylcarbamothioyl)benzamide . The second paper describes the X-ray crystal structures of a related compound and its hydrochloride salt, highlighting the importance of intramolecular hydrogen bonding and intermolecular associations . These techniques and findings could be relevant when analyzing the molecular structure of 2-(Diethylamino)-N-mesitylacetamide hydrochloride.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. Although the provided papers do not detail specific chemical reactions of 2-(Diethylamino)-N-mesitylacetamide hydrochloride, they do offer insights into the reactivity of structurally similar compounds. For example, the formation of a non-centrosymmetric interdigitated 'V' polymeric network in one of the compounds suggests potential reactivity that could lead to polymer formation . These insights could guide the analysis of chemical reactions involving 2-(Diethylamino)-N-mesitylacetamide hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are essential for its practical application. The first paper provides a detailed analysis of the vibrational spectra of a related compound, which can be related to its physical properties . The second paper discusses the non-linear optical properties of a related compound, indicating potential applications in materials science . These properties could be compared to those of 2-(Diethylamino)-N-mesitylacetamide hydrochloride to predict its behavior in various environments.
Applications De Recherche Scientifique
Anesthésie locale
Le chlorhydrate de trimécaïne est largement utilisé comme anesthésique local. Il diminue la perméabilité de la membrane cellulaire, provoque une dépolarisation et raccourcit le potentiel d'action . L'effet anesthésique commence dans les 15 minutes et persiste pendant 60 à 90 minutes . Il est utilisé à des concentrations allant de 0,4 % à 4 %, et dans certains cas (par exemple, en stomatologie), il est utilisé en mélange avec de l'adrénaline .
Antiarythmique cardiaque
Une autre application majeure du chlorhydrate de trimécaïne est la prophylaxie et le traitement de l'arythmie ventriculaire au cours de l'infarctus du myocarde et en chirurgie cardiaque . Il est également utilisé pour la prophylaxie de la réaction sympathique lors des intubations trachéales .
Stimulation de la lymphopoïèse B
Des recherches récentes ont montré que le chlorhydrate de trimécaïne peut stimuler la lymphopoïèse B. Ceci est particulièrement utile dans le traitement du statut dépressif hématopoïétique, qui augmente le risque de décès chez les personnes atteintes de maladies oncologiques, infectieuses et hormonales .
Synthèse de composés organiques
Le chlorhydrate de 2-(diéthylamino)éthylchlorure, un composé apparenté au chlorhydrate de trimécaïne, est utilisé dans la synthèse de divers composés organiques .
Utilisation en recherche
Le chlorhydrate de trimécaïne est utilisé en milieu de recherche, notamment dans l'étude de nouveaux composés, la détermination des compositions chimiques et la préparation de monocristaux .
Traitement de l'hypersensibilité
<a data-citationid="a7006a13-82dd-e016-9a2d-0dffe479d784-34-group" h="ID=SERP,5015.1" href="https://en.
Mécanisme D'action
Target of Action
Trimecaine HCl, chemically known as 2-(Diethylamino)-N-mesitylacetamide hydrochloride, is a local anesthetic . The primary targets of Trimecaine HCl are voltage-gated sodium channels present in the neuronal cell membrane . These channels play a crucial role in the initiation and propagation of action potentials in neurons, which are essential for the transmission of pain signals .
Mode of Action
Trimecaine HCl acts by blocking the sodium channels, thereby inhibiting the ionic fluxes required for the initiation and conduction of impulses . This blockage prevents the neurons from signaling the brain regarding sensations, effectively numbing the area where the anesthetic is applied .
Biochemical Pathways
By blocking sodium channels, Trimecaine HCl disrupts the normal flow of sodium ions, which is crucial for the generation and propagation of action potentials .
Pharmacokinetics
The pharmacokinetics of Trimecaine HCl involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is absorbed and distributed throughout the body. It is metabolized in the liver, with approximately 90% of an administered dose being metabolized into various metabolites . The remainder of the drug (around 10%) is excreted unchanged in the urine .
Result of Action
The primary result of Trimecaine HCl’s action is local anesthesia, which is a temporary loss of sensation in a particular area of the body . This is achieved through the blockage of sodium channels, which prevents the transmission of pain signals from the peripheral nervous system to the brain .
Action Environment
The action, efficacy, and stability of Trimecaine HCl can be influenced by various environmental factors. For instance, the pH of the local environment can affect the compound’s ionization state, which in turn can influence its ability to cross cell membranes and exert its anesthetic effect . Additionally, factors such as temperature and the presence of other substances can potentially affect the compound’s stability and action .
Propriétés
IUPAC Name |
2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;/h8-9H,6-7,10H2,1-5H3,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOGJYYOMPUGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045702 | |
| Record name | Trimecaine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1027-14-1 | |
| Record name | Mesocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimecaine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)
![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)

![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)
